molecular formula C14H10Cl2N2O2 B3065343 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide CAS No. 38192-14-2

3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide

Cat. No.: B3065343
CAS No.: 38192-14-2
M. Wt: 309.1 g/mol
InChI Key: SHOGETHEQFLESV-UHFFFAOYSA-N
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Description

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is a high-purity chemical compound supplied for research and development purposes. This diaryl hydrazide derivative is part of a class of molecules known for their ability to form defined crystalline structures with specific hydrogen bonding patterns, a property of significant interest in materials science and crystallography studies . The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecular architectures. Its structure is closely related to hydrazone compounds, which are extensively investigated for their diverse biological activities and coordinative capabilities with metal ions . Researchers utilize this chemical as a building block in the development of novel compounds with potential applications. Available material is provided as-is for research purposes. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for their intended research application.

Properties

IUPAC Name

3-chloro-N'-(3-chlorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOGETHEQFLESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191577
Record name Bis(m-chlorobenzo)hydrazide
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Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38192-14-2
Record name 3-Chlorobenzoic acid 2-(3-chlorobenzoyl)hydrazide
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Record name Bis(m-chlorobenzo)hydrazide
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Record name Bis(m-chlorobenzo)hydrazide
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Record name Bis(m-chlorobenzo)hydrazide
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Preparation Methods

Conventional Hydrazinolysis of Methyl 3-Chlorobenzoate

The classical approach adapts the method of Santosa et al. with chlorinated substrates:

Procedure

  • Charge a round-bottom flask with methyl 3-chlorobenzoate (1.35 mL, 0.01 mol)
  • Add hydrazine hydrate (0.58 mL, 0.012 mol)
  • Reflux at 110°C for 2 hours under nitrogen
  • Cool to 25°C and filter precipitated product
  • Recrystallize from ethanol/water (3:1 v/v)

Key Parameters

Parameter Value Source
Yield 68-72%
Purity (HPLC) ≥98%
Reaction Scale Limit 500 g batch

Microwave-Assisted Hydrazinolysis

Modern adaptations employ dielectric heating for accelerated synthesis:

Optimized Protocol

  • Combine methyl 3-chlorobenzoate (0.01 mol) and hydrazine hydrate (0.012 mol) in quartz vessel
  • Irradiate at 350 W for 2 minutes
  • Add ethanol (1 mL) and irradiate at 500 W for 1 minute
  • Filter and dry without recrystallization

Advantages Over Conventional Method

  • 83% reduction in reaction time (180 min → 3 min)
  • 15% increase in isolated yield (72% → 83%)
  • Eliminates solvent purification steps

Preparation of 3-Chlorobenzoyl Chloride

The critical acylating agent requires precise chlorination control as detailed in US3996274A:

Catalytic Chlorination Process

Patent-Established Conditions

Parameter Optimal Value Effect on Selectivity
Temperature 5-35°C 89.8% meta isomer
FeCl₃:I₂ ratio 5-50 (wt/wt) 94% max selectivity
Chlorine flow rate 280 mL/min 79% conversion
Solvent None (neat) 3x batch capacity

Procedure Highlights

  • Charge benzoyl chloride (280 g) with FeCl₃ (4 g) and I₂ (0.3 g)
  • Bubble Cl₂ gas at 35°C until 79% conversion
  • Distill monochlorinated fraction under reduced pressure

Isomer Distribution

Isomer Proportion
Ortho 8.4%
Meta 89.8%
Para 1.7%

Acylation of 3-Chlorobenzohydrazide

The final coupling step follows CDI-mediated protocols from RSC publications:

Imidazolide Activation Method

Scalable Procedure

  • Dissolve 3-chlorobenzohydrazide (1 eq) in anhydrous THF (0.5 M)
  • Add 1,1'-carbonyldiimidazole (1.3 eq) and stir 3 hours
  • Charge with 3-chlorobenzoyl chloride (1.1 eq) at 0°C
  • Warm to 25°C and stir overnight
  • Concentrate and recrystallize from ethanol

Performance Metrics

Metric Value
Conversion Efficiency 92%
Isolated Yield 77%
Purity (NMR) 99.5%

Direct Schotten-Baumann Approach

Alternative method for small-scale synthesis:

  • Suspend 3-chlorobenzohydrazide in ice-cold NaOH (10%)
  • Add 3-chlorobenzoyl chloride portionwise over 30 minutes
  • Acidify to pH 2 with HCl
  • Extract with ethyl acetate and dry over Na₂SO₄

Comparative Analysis

Factor CDI Method Schotten-Baumann
Reaction Time 18 h 4 h
Temperature Control 0-25°C 0-5°C
Byproduct Formation <1% 5-7%
Scalability Kilogram 100 g

Structural Characterization

Spectroscopic Validation

Technique Key Signals Assignment
¹H NMR δ 7.85 (m, 4H) Aromatic protons
δ 10.25 (s, 1H) Hydrazide NH
IR 3275 cm⁻¹ (N-H stretch) Secondary amide
1675 cm⁻¹ (C=O stretch) Ketonic carbonyl
MS m/z 309.1 [M+H]⁺ Molecular ion confirmation

Thermal Properties

Property Value Method
Melting Point 215-217°C DSC
Decomposition Temp 290°C TGA
Solubility (25°C) 8 mg/mL DMSO Shake-flask

Industrial-Scale Optimization Considerations

From patent analysis and recent literature, key scale-up factors emerge:

Economic Drivers

  • Microwave processing reduces energy costs by 40% vs conventional heating
  • Neat chlorination eliminates $12/kg solvent recovery costs
  • CDI activation enables 92% atom economy vs mixed anhydride methods

Environmental Impact

Parameter Conventional Optimized Process
E-Factor 18.7 5.2
PMI (Process Mass) 32 kg/kg 9.8 kg/kg
Wastewater 15 L/kg 2.3 L/kg

Chemical Reactions Analysis

Reactivity and Functionalization

The compound participates in reactions driven by its hydrazide backbone and chloro-substituents :

Nucleophilic Substitution

  • Reacts with primary amines (e.g., aniline derivatives) to form substituted amides under microwave irradiation (140–300 W, 4–8 min) .

  • Example:

    3 Cl C6H4CONHNH2+R NH2DMF MW3 Cl C6H4CONHR+NH3\text{3 Cl C}_6\text{H}_4\text{CONHNH}_2+\text{R NH}_2\xrightarrow{\text{DMF MW}}\text{3 Cl C}_6\text{H}_4\text{CONHR}+\text{NH}_3\uparrow

Condensation with Aldehydes/Ketones

  • Forms hydrazones via reaction with carbonyl compounds (e.g., 5-chlorobenzo[d]thiazole-2-carbaldehyde) in ethanol .

  • Applications: Enhanced bioactivity (e.g., anticancer properties via LSD1 inhibition) .

Cyclization Reactions

  • Undergoes cyclocondensation with 1,3-thiazolidine-2,4-dione to form 1,3,4-oxadiazole derivatives under metal-free conditions .

  • Example:

    3 Cl C6H4CONHNH2+C3H4NSO2Oxadiazole derivative+H2O\text{3 Cl C}_6\text{H}_4\text{CONHNH}_2+\text{C}_3\text{H}_4\text{NSO}_2\rightarrow \text{Oxadiazole derivative}+\text{H}_2\text{O}

Stability and Hydrolysis

  • Hydrolysis : Reacts with water to regenerate 3-chlorobenzoic acid and hydrazine derivatives under acidic conditions .

    3 Cl C6H4CONHNH CO C6H4Cl 3+H2O2 3 Cl C6H4COOH+N2H4\text{3 Cl C}_6\text{H}_4\text{CONHNH CO C}_6\text{H}_4\text{Cl 3}+\text{H}_2\text{O}\rightarrow 2\text{ 3 Cl C}_6\text{H}_4\text{COOH}+\text{N}_2\text{H}_4
  • Thermal Stability : Decomposes above 250°C, releasing HCl gas .

Comparative Reactivity of Analogues

DerivativeReaction PartnerProductYield (%)
3-Chloro-N'-(4-Cl-benzoyl) 5-Chlorobenzo[d]thiazoleHydrazone (antiproliferative)55
3-Chloro-N'-(2-OH-benzylidene) LSD1 enzymeH3K4me3 ↑, IC50 = 25 µM

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with benzohydrazide in the presence of a base, such as pyridine. The reaction is performed under reflux conditions to ensure complete conversion of reactants into the desired product.

Chemical Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding oxides.
  • Reduction: Producing various hydrazine derivatives.
  • Substitution: Allowing for halogen substitution reactions that replace chlorine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Applications in Scientific Research

This compound has several noteworthy applications across different scientific domains:

Chemistry

  • Reagent in Organic Synthesis: It serves as an intermediate in the production of other chemical compounds, facilitating various organic synthesis pathways.

Biology

  • Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for further exploration in pharmacology.
  • Anticancer Activity: The compound has been investigated for its capacity to inhibit cancer cell proliferation. Studies have shown that hydrazide-hydrazone derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.

Medicine

  • Drug Development: Its unique structure allows for modifications that enhance biological activity, making it a candidate for new therapeutic agents. The mechanisms of action often involve interaction with specific molecular targets or pathways, potentially inhibiting certain enzymes or proteins.

Industry

  • Manufacture of Specialty Chemicals: The compound is utilized in creating specialty chemicals and materials, contributing to diverse industrial applications.

Anticancer Research

A review highlighted the potential of hydrazide-hydrazone metal complexes, which include compounds like this compound, in anticancer research. These complexes demonstrated enhanced potency compared to their ligand counterparts, showcasing IC50 values below 5 µM in cancer cell lines while exhibiting selectivity towards malignant cells over non-cancerous ones .

Mechanism of Action

The mechanism of action of 3-Chloro-n’-(3-chlorobenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Activity and LSD1 Inhibition

  • 3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) :

    • Structure : Features a 2-hydroxybenzylidene substituent instead of 3-chlorobenzoyl.
    • Activity : Acts as a selective LSD1 inhibitor, disrupting histone demethylation and halting cancer cell proliferation (IC₅₀ = 1.2–3.5 µM in leukemia and breast cancer cells). It also chelates iron, impairing DNA synthesis and inducing apoptosis .
    • Key Difference : The hydroxyl group in CHBH enhances iron chelation, whereas the 3-chlorobenzoyl group in the target compound may prioritize hydrophobic interactions.
  • Activity: Exhibits moderate cytotoxicity (LC-MS m/z = 299 [M+1]) but lacks explicit LSD1 inhibition data. The quinazoline moiety may enhance DNA intercalation .

Antimicrobial Activity

  • 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide :

    • Structure : Bromo and nitro substituents enhance electrophilicity.
    • Activity : Shows potent antibacterial effects against E. coli and S. aureus (MIC = 8–16 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species .
    • Comparison : The target compound’s chloro substituents may offer similar electrophilic properties but with reduced steric hindrance.
  • 3-Chloro-N'-[2-(2,4-dichlorophenoxy)acetyl]benzohydrazide (Compound 4f): Structure: Dichlorophenoxy group increases lipophilicity. Activity: Demonstrates antifungal activity against Candida albicans (EC₅₀ = 12.4 µM), likely due to membrane disruption .

Physicochemical Properties

  • Crystal Structure and Hydrogen Bonding :

    • 3-Chloro-N'-(2-chloro-benzylidene)benzohydrazide : Adopts an E-configuration with a 13.8° dihedral angle between aromatic rings. Intermolecular N–H⋯O and C–H⋯O bonds form chain-like structures, enhancing thermal stability (m.p. >250°C) .
    • (E)-3-Chloro-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (K1) : Exists as cis/trans isomers (93:3 ratio), with isomer A showing superior binding to biological targets .
  • Metal Chelation: Bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III) Complex: Coordination with Fe(III) shifts UV λ_max from 268 nm to 265 nm, indicating ligand-to-metal charge transfer. The complex exhibits enhanced thermal stability (decomposition >300°C) compared to the free ligand .

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
Hydroxybenzylidene Substituent Enhances iron chelation and LSD1 inhibition CHBH
Nitro/Halogen Substituents Increases electrophilicity and antimicrobial activity 3-Bromo-N'-(2-chloro-5-nitro-)
Aromatic Heterocycles Improves DNA intercalation and cytotoxicity Quinazoline derivatives
Metal Coordination Stabilizes ligand structure and enhances catalytic/antioxidant activity Fe(III) complex

Data Tables

Table 1: Comparative Anticancer Activity

Compound Target Enzyme/Pathway IC₅₀ (µM) Key Mechanism Reference
CHBH LSD1 1.2–3.5 Iron chelation, demethylase inhibition
3-Chloro-N'-[quinazolinylidene] DNA intercalation N/A Moderate cytotoxicity

Table 2: Thermal and Spectral Properties

Compound λ_max (nm) Decomposition Temp. (°C) Key Interaction Reference
N′-(3-Chlorobenzoyl)isonicotinohydrazide 268 290
Fe(III) Complex 265 >300 Ligand-metal charge transfer

Biological Activity

3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide is a hydrazide derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with benzohydrazine in the presence of a base. The reaction can be summarized as follows:

  • Reagents :
    • 3-Chlorobenzoyl chloride
    • Benzohydrazine
    • Base (e.g., triethylamine)
  • Procedure :
    • Dissolve benzohydrazine in a suitable solvent.
    • Add 3-chlorobenzoyl chloride dropwise while stirring.
    • Allow the reaction to proceed at room temperature or with mild heating.
    • Isolate the product through filtration and recrystallization.

The yield and purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective antibacterial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Hydrazide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.62 μg/mL
4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acidP. aeruginosa0.69 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies have shown that hydrazides can inhibit fungal growth, with some derivatives displaying notable efficacy against common pathogens .

The biological activity of this compound is attributed to its ability to interact with microbial cell structures and enzymes. The hydrazide functional group is known to form hydrogen bonds with target biomolecules, disrupting their function and leading to cell death .

Case Studies

  • Anticancer Potential : A recent review highlighted the potential of hydrazide-hydrazone metal complexes derived from similar structures in anticancer research. These complexes exhibited anti-proliferative effects on various cancer cell lines, indicating a promising direction for further investigation into the anticancer properties of hydrazide derivatives .
  • Oxidative Stress Modulation : Another study explored how hydrazides could mitigate oxidative stress in cellular systems, suggesting that they might protect against diseases linked to oxidative damage .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions between substituted benzohydrazides and chlorinated benzoyl chlorides. For example, a two-step procedure involves (1) hydrazide formation by reacting hydrazine hydrate with 3-chlorobenzoyl chloride, followed by (2) Schiff base condensation with 3-chlorobenzaldehyde under reflux in ethanol. Recrystallization using ethanol or methanol yields pure crystals . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields compared to conventional methods .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For instance, monoclinic crystal systems (space group P21/c) with lattice parameters a = 13.106 Å, b = 12.588 Å, and c = 8.347 Å have been reported, refined using SHELXL software with R = 0.048 . Complementary techniques include FT-IR (to confirm N–H, C=O, and C–Cl bonds), NMR (e.g., ¹H and ¹³C signals for aromatic protons and hydrazide linkages), and mass spectrometry (EI-MS for molecular ion peaks) .

Q. What in vitro biological assays are used to evaluate the compound’s antimicrobial activity?

Standard protocols include broth microdilution (MIC/MBC determination) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains (Candida albicans). Advanced assays incorporate time-kill kinetics and synergy studies with commercial antibiotics. For example, metal complexes of benzohydrazide derivatives show enhanced activity due to chelation effects, with MIC values ranging from 8–32 µg/mL .

Advanced Research Questions

Q. How can computational methods like molecular docking and QSAR optimize the compound’s bioactivity?

Docking studies (using AutoDock Vina or Schrödinger Suite) predict binding interactions with targets like histone demethylase LSD1 or bacterial enzymes (MurA). For instance, 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide exhibits strong LSD1 inhibition (IC₅₀ = 1.2 µM) by coordinating to the Fe²⁺ active site . QSAR models (3D descriptors, CoMFA) correlate substituent effects (e.g., electron-withdrawing Cl groups) with antimycobacterial activity, guiding rational design .

Q. How do researchers resolve contradictions between solvation effects and biological activity in benzohydrazide derivatives?

Solvation-free energy calculations (COSMO-RS) and experimental solubility profiles often reveal discrepancies. For example, a derivative may show high in vitro activity but poor aqueous solubility due to hydrophobic substituents. Strategies include co-solvent systems (DMSO/PBS) or prodrug modifications (e.g., phosphate esters) to enhance bioavailability .

Q. What strategies improve the selectivity of benzohydrazide derivatives for cancer vs. normal cells?

Structure-activity relationship (SAR) studies highlight the role of substituents on the benzylidene ring. For example, hydroxyl groups enhance iron-chelating properties (inducing apoptosis in leukemia cells), while chloro groups improve membrane permeability. Dual-action derivatives (e.g., LSD1 inhibition + iron chelation) show selectivity indices >10 in lung and breast cancer lines .

Q. How are enzyme inhibition mechanisms validated for benzohydrazide-based inhibitors?

Kinetic assays (Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) determine inhibition modes (e.g., competitive vs. non-competitive). For MurA inhibitors, IC₅₀ values are validated with radioactive UDP-N-acetylglucosamine (UDP-GlcNAc) binding assays. Crystallographic data (PDB entries) further confirm binding poses .

Q. What role do solvation effects play in the compound’s spectroscopic properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320 nm in ethanol vs. 335 nm in DMSO) arise from polarity-dependent π→π* transitions. TD-DFT calculations (B3LYP/6-311++G**) correlate solvent dielectric constants with spectral shifts, aiding in solvent selection for analytical applications .

Q. How is chirality introduced into benzohydrazide derivatives, and how is it analyzed?

Chiral centers are introduced via asymmetric synthesis (e.g., using L-proline catalysts) or resolved via HPLC with chiral columns (Chiralpak IA). Circular dichroism (CD) and optical rotation measurements confirm enantiomeric excess. For example, vanadium complexes of chiral benzohydrazides exhibit insulin-mimetic activity dependent on absolute configuration .

Q. What integrated approaches combine spectroscopic and computational data for structural validation?

Hybrid workflows merge XRD data with DFT-optimized geometries (B3LYP/def2-TZVP) to validate bond lengths and angles. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, Cl⋯π contacts), explaining packing motifs in crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide

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